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Compound of Interest

Compound Name: Methyl 4-methyl-3-oxopentanoate

Cat. No.: B109357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-methyl-3-oxopentanoate (CAS No. 42558-54-3), a key intermediate in various chemical

syntheses. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for

the acquisition of such spectra. The information herein is intended to support researchers in

compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 4-methyl-3-
oxopentanoate. It is important to note that while spectral data for this compound are available

in databases such as SpectraBase, direct numerical peak lists are not always publicly

accessible. The data presented here are compiled from available spectral images and

predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.7 s 3H O-CH₃

~3.5 s 2H -C(=O)-CH₂-C(=O)-

~2.8 sept 1H -CH-(CH₃)₂

~1.1 d 6H -CH-(CH₃)₂

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (ppm) Assignment

~205 C=O (ketone)

~167 C=O (ester)

~52 O-CH₃

~49 -C(=O)-CH₂-C(=O)-

~41 -CH-(CH₃)₂

~18 -CH-(CH₃)₂

Infrared (IR) Spectroscopy
FTIR Spectroscopy Data (Neat)[1]

Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~1745 Strong C=O stretch (ester)

~1715 Strong C=O stretch (ketone)

~1465 Medium C-H bend (alkane)

~1150 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
GC-MS Data[1]

Mass-to-Charge Ratio
(m/z)

Relative Abundance Proposed Fragment

144 Low [M]⁺ (Molecular Ion)

113 Moderate [M - OCH₃]⁺

85 High [CH(CH₃)₂CO]⁺

71 Moderate [M - COOCH₃ - CH₂]⁺

59 Moderate [COOCH₃]⁺

43 Very High [CH(CH₃)₂]⁺ (Base Peak)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices in spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of Methyl 4-methyl-3-oxopentanoate is accurately weighed and

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution is transferred to a clean, dry 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (0 ppm).

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Technique: ¹H and ¹³C NMR spectra are acquired at room temperature.

¹H NMR: Standard pulse sequences are used. Key parameters include a sufficient number of

scans to achieve a good signal-to-noise ratio, a spectral width covering the expected

chemical shift range, and a relaxation delay of 1-2 seconds.

¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single

lines for each unique carbon atom. A larger number of scans is usually required due to the

lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

For a neat liquid sample like Methyl 4-methyl-3-oxopentanoate, a thin film is prepared

between two salt plates (e.g., NaCl or KBr).

A single drop of the liquid is placed on one plate, and the second plate is carefully placed on

top to spread the liquid into a uniform film.

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Technique: The spectrum is recorded in transmission mode.

Parameters: A typical spectral range is 4000-400 cm⁻¹. A background spectrum of the clean,

empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Multiple scans are averaged to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

A dilute solution of Methyl 4-methyl-3-oxopentanoate is prepared in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100

µg/mL.
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The solution is filtered to remove any particulate matter.

Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Conditions:

Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated

inlet of the GC.

Column: A capillary column suitable for separating moderately polar compounds (e.g., a

DB-5ms or equivalent).

Oven Program: A temperature gradient is used to elute the compound, for example,

starting at 50°C and ramping up to 250°C.

MS Conditions:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: A quadrupole or ion trap analyzer is used to scan a mass range of, for

example, 40-400 m/z.

Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the

predicted fragmentation pathway of Methyl 4-methyl-3-oxopentanoate.
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General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis
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or Preparation as Neat Film (IR)

Transfer to Sample Holder
(NMR Tube, Salt Plate, GC Vial)

Instrument Setup &
Calibration

Spectral Data
Acquisition

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration)

Structural Interpretation

Final Report & Data Archiving

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of Methyl 4-methyl-3-oxopentanoate

Molecular Ion

Major Fragments

[C₇H₁₂O₃]⁺
m/z = 144

[C₆H₉O₂]⁺
m/z = 113-OCH₃

[C₄H₇O]⁺
m/z = 85

-CH₂COOCH₃

[COOCH₃]⁺
m/z = 59

-CH(CH₃)₂CO-CH₂

[C₃H₇]⁺
m/z = 43

-CO

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of Methyl 4-methyl-3-oxopentanoate in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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